molecular formula C9H13NO3 B13560439 5-(3-Aminobutan-2-yl)furan-2-carboxylicacid

5-(3-Aminobutan-2-yl)furan-2-carboxylicacid

Cat. No.: B13560439
M. Wt: 183.20 g/mol
InChI Key: ORNIDARFDNAWTE-UHFFFAOYSA-N
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Description

5-(3-Aminobutan-2-yl)furan-2-carboxylic acid is an organic compound with the molecular formula C9H13NO3 It is a derivative of furan, a heterocyclic organic compound, and contains an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminobutan-2-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated furan derivative.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a furan derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of 5-(3-Aminobutan-2-yl)furan-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminobutan-2-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

5-(3-Aminobutan-2-yl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Aminobutan-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group and carboxylic acid group allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The furan ring can also participate in π-π interactions with aromatic residues in biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Aminopropyl)furan-2-carboxylic acid
  • 5-(3-Aminobutyl)furan-2-carboxylic acid
  • 5-(3-Aminopentyl)furan-2-carboxylic acid

Uniqueness

5-(3-Aminobutan-2-yl)furan-2-carboxylic acid is unique due to the specific positioning of the amino group and the length of the carbon chain. This structural feature influences its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

5-(3-aminobutan-2-yl)furan-2-carboxylic acid

InChI

InChI=1S/C9H13NO3/c1-5(6(2)10)7-3-4-8(13-7)9(11)12/h3-6H,10H2,1-2H3,(H,11,12)

InChI Key

ORNIDARFDNAWTE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)C(=O)O)C(C)N

Origin of Product

United States

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